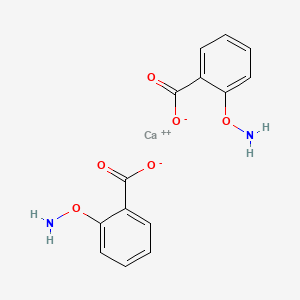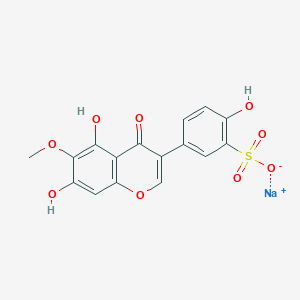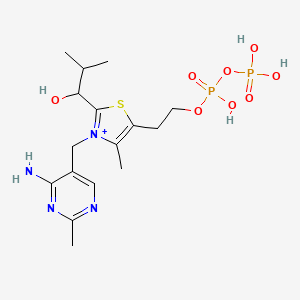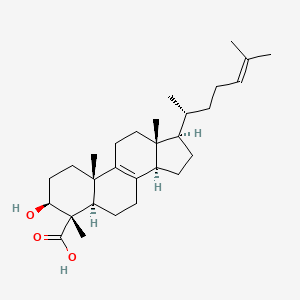
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol is a sterol lipid compound with the molecular formula C29H46O3. It is a derivative of zymosterol, characterized by the presence of a carboxyl group at the 4alpha position and a methyl group at the 4beta position. This compound plays a role in the biosynthesis of steroids and is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol involves multiple steps, starting from simpler sterol precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using yeast or other microorganisms. These organisms are genetically engineered to produce high yields of the desired sterol intermediates, which are then chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-cholesta-8-en-3-one.
Reduction: Reduction reactions can convert the compound into different sterol derivatives.
Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Iron (II) and cytochrome b5 are commonly used as catalysts.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Substitution: Various organic reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: 5alpha-cholesta-8-en-3-one.
Reduction: Different sterol derivatives depending on the specific conditions.
Substitution: Various substituted sterol compounds.
Scientific Research Applications
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in sterol metabolism, such as cytochrome b5 and NAD(P)+ 3-dehydrogenase . These interactions lead to the formation of various sterol derivatives, which play crucial roles in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Zymosterol: A precursor in the biosynthesis of cholesterol and other sterols.
4beta-methylzymosterol-4alpha-carboxylic acid: A closely related compound with similar structural features.
Cholesta-8,24-dien-3beta-ol: Another sterol derivative involved in metabolic pathways.
Uniqueness
4alpha-carboxy-4beta-methyl-cholest-8,24-dien-3beta-ol is unique due to its specific structural modifications, including the carboxyl group at the 4alpha position and the methyl group at the 4beta position. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H46O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h8,19,21-22,24-25,30H,7,9-17H2,1-6H3,(H,31,32)/t19-,21-,22+,24-,25+,27-,28-,29+/m1/s1 |
InChI Key |
MYWAIWDQTCHPTH-LJAIZBFVSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
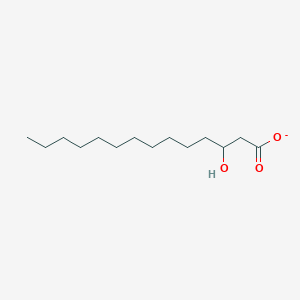
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
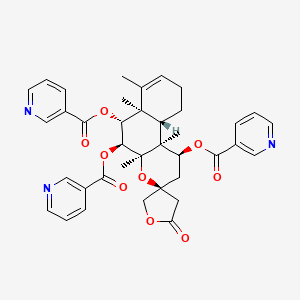
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
